N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
Description
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepin core fused with a sulfonamide moiety. The benzoxazepin scaffold contains a 5-ethyl group, 3,3-dimethyl substituents, and a ketone at the 4-position. The sulfonamide group is attached at the 7-position of the benzoxazepin ring, with a 4-propyl substituent on the benzene ring of the sulfonamide.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-7-16-8-11-18(12-9-16)29(26,27)23-17-10-13-20-19(14-17)24(6-2)21(25)22(3,4)15-28-20/h8-14,23H,5-7,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWETBBFQYMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazepine ring through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The sulfonamide group can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted sulfonamides.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as a therapeutic agent for treating bacterial infections.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural data.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of oxazepines and sulfonamides, which are known for their diverse biological activities. The molecular formula of this compound is C22H30N2O3S.
Structural Characteristics
The compound features a benzo[b][1,4]oxazepine core fused with a sulfonamide group and ethyl and dimethyl substituents. These structural elements contribute to its chemical stability and potential biological interactions.
| Structural Features | Description |
|---|---|
| Core Structure | Benzo[b][1,4]oxazepine |
| Functional Groups | Sulfonamide, Ethyl, Dimethyl |
| Molecular Formula | C22H30N2O3S |
The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo) is largely attributed to its interactions with various biological macromolecules such as enzymes and receptors. Research indicates that compounds similar to this oxazepine derivative exhibit significant inhibitory effects on enzymes like carbonic anhydrases, which are crucial in physiological processes such as pH regulation and fluid balance.
Biological Activities
Recent studies have highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Compounds in the sulfonamide class are known for their antibacterial properties. N-(5-ethyl-3,3-dimethyl-4-oxo) may exhibit similar effects through inhibition of bacterial folate synthesis.
- Anti-inflammatory Effects : The presence of the sulfonamide group suggests potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
- Enzyme Inhibition : Interaction studies have shown that the compound may inhibit enzymes critical in various metabolic pathways, including those involved in cancer progression.
Case Studies
Several case studies have provided insights into the therapeutic applications of related compounds:
- Inhibition of Carbonic Anhydrases : Research has demonstrated that derivatives of sulfonamides exhibit strong inhibitory effects on carbonic anhydrases (IC50 values ranging from 45 nM to 170 nM), indicating potential applications in treating conditions like glaucoma and cancer .
- Therapeutic Potential in Inflammatory Disorders : Similar compounds have been investigated for their efficacy in treating chronic inflammatory conditions such as ulcerative colitis and psoriasis .
Comparative Analysis with Related Compounds
The following table compares N-(5-ethyl-3,3-dimethyl-4-oxo) with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure | Anti-inflammatory |
| Phenothiazine | Contains sulfur atom | Antipsychotic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide, and what intermediates require stringent quality control?
- Methodological Answer : Multi-step organic synthesis is recommended, with emphasis on intermediates like the benzoxazepin core and sulfonamide coupling partners. Key steps include:
- Cyclization of ethylenediamine derivatives to form the oxazepine ring.
- Sulfonylation using 4-propylbenzenesulfonyl chloride under anhydrous conditions.
- Purification via column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water) to achieve >95% purity.
- Quality control intermediates using TLC and LC-MS to monitor reaction progress .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should spectral data be interpreted?
- Methodological Answer : A combination of:
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in the aromatic and aliphatic regions.
- X-ray crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding patterns (e.g., oxazepin ring conformation) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₉N₂O₄S) with <2 ppm error.
- Example Data Table :
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| 1H NMR (500 MHz) | δ 1.25 (t, 3H, CH₂CH₃) | Ethyl group confirmation |
| X-ray (100 K) | C=O bond length: 1.21 Å | Ketone moiety geometry |
Q. How should researchers assess purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC (reverse-phase, UV detection at 254 nm) with calibration against a certified reference standard.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
- HPLC for decomposition products.
- DSC/TGA to assess thermal stability (melting point >150°C suggests robustness).
- Data Table :
| Condition | Degradation Products (%) | Stability Conclusion |
|---|---|---|
| 25°C, dry | <1% | Stable |
| 40°C/75% RH | 5% | Requires desiccant |
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites.
- Dose-response correlation : Validate using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays).
- Example Workflow :
Compare IC₅₀ values from enzyme assays (in vitro) with ED₅₀ from animal models.
Adjust dosing regimens or explore prodrug strategies if poor bioavailability is observed .
Q. Which computational methods are most effective for predicting target receptor interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of related GPCRs (e.g., benzodiazepine receptors).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding and validate with experimental IC₅₀ values.
- Example Data Table :
| Receptor Model | Docking Score (kcal/mol) | MD RMSD (Å) | Predicted IC₅₀ (nM) |
|---|---|---|---|
| 5-HT₂A (Homology) | -9.2 | 1.8 | 120 |
| Experimental | — | — | 150 |
Q. How can researchers design experiments to address unanswered mechanistic questions (e.g., off-target effects)?
- Methodological Answer :
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target proteins.
- CRISPR-Cas9 screens : Knock out suspected targets in cell lines and assess phenotypic rescue.
- Pathway analysis : Integrate RNA-seq data to map signaling pathways affected by the compound.
- Example Framework :
- Hypothesis: Off-target inhibition of cytochrome P450 enzymes.
- Test via CYP450 inhibition assays (fluorometric) and compare with computational predictions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
